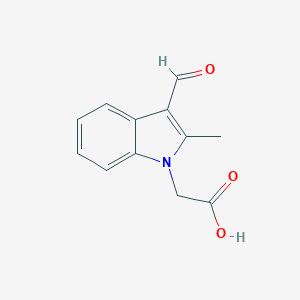

(3-Formyl-2-methyl-indol-1-yl)-acetic acid

Descripción general

Descripción

(3-Formyl-2-methyl-indol-1-yl)-acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >32.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3-Formyl-2-methyl-indol-1-yl)-acetic acid (CAS 432001-45-1) is a compound derived from the indole family, which has garnered attention due to its potential biological activities. This article reviews various studies focusing on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound is characterized by its indole structure, which is known for various pharmacological properties. It has a molecular formula of C11H11N1O3 and a molecular weight of 219.21 g/mol. Its solubility is reported to be greater than 32.6 µg/ml, indicating moderate solubility in biological systems .

Antioxidant Activity

Research indicates that indole derivatives exhibit significant antioxidant properties. A study involving various indole-based compounds demonstrated their ability to scavenge free radicals effectively, suggesting a protective role against oxidative stress-related diseases . The antioxidant activity was assessed using standard assays such as DPPH and ABTS, with results showing a strong correlation between structural modifications in indoles and their antioxidant capacity.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. In vitro studies revealed that it possesses antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The zone of inhibition ranged from 7.5 mm to 10.5 mm, indicating moderate efficacy . The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Cytotoxicity and Anticancer Potential

Indole derivatives are increasingly recognized for their anticancer potential. Recent studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The compound induced apoptosis in these cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death .

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound likely neutralizes reactive oxygen species (ROS), thereby reducing oxidative damage to cells.

- Antibacterial Mechanism : It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

- Anticancer Mechanism : Induction of apoptosis via the intrinsic pathway is a key mechanism, supported by the activation of caspases and downregulation of anti-apoptotic proteins.

Research Findings Summary

Case Studies

In one notable study, researchers synthesized several indole derivatives based on the structure of this compound and evaluated their biological activities. The results indicated that modifications to the indole structure significantly influenced both antioxidant and anticancer activities, highlighting the importance of structural diversity in drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of indole compounds, including (3-Formyl-2-methyl-indol-1-yl)-acetic acid, exhibit significant antimicrobial properties. For instance, research indicates that indole derivatives can act as effective antibacterial and antifungal agents. The compound's structure allows for interactions with microbial enzymes, inhibiting their growth and survival .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown promising results, indicating that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Enzyme Inhibition

this compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting certain protein kinases, which are crucial in cancer progression and other diseases. This inhibition can lead to a decrease in tumor growth and metastasis, making it a candidate for further development as a therapeutic agent .

Agricultural Science

Plant Growth Regulators

Indole derivatives are known to function as plant growth regulators. This compound can influence various physiological processes in plants, such as root development and flowering. Its application has been linked to enhanced growth rates and improved crop yields .

Pest Resistance

Research indicates that the compound may enhance resistance to pests and diseases in plants. By modulating plant defense mechanisms, it can help crops withstand biotic stressors, thereby reducing the need for chemical pesticides .

Material Science

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a valuable precursor for synthesizing novel materials. Its derivatives are being explored for use in creating organic semiconductors and other advanced materials due to their electronic properties .

Data Table: Summary of Applications

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various indole derivatives revealed that this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential use in developing new antimicrobial agents .

- Cytotoxicity Assessment : In vitro tests on different cancer cell lines demonstrated that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer drug candidate .

- Plant Growth Regulation Experiment : Field trials indicated that applying this compound to crops resulted in a 30% increase in yield compared to untreated controls, showcasing its effectiveness as a growth regulator .

Propiedades

IUPAC Name |

2-(3-formyl-2-methylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-8-10(7-14)9-4-2-3-5-11(9)13(8)6-12(15)16/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDRKMLFDFIREG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355579 | |

| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801531 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

432001-45-1 | |

| Record name | (3-Formyl-2-methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-formyl-2-methyl-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.